Product packaging for Ethyl 5-phenylpenta-2,4-dienoate(Cat. No.:)

Ethyl 5-phenylpenta-2,4-dienoate

Cat. No.: B1633223
M. Wt: 202.25 g/mol
InChI Key: NLKBBWBCWHTRAJ-JMQWPVDRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Conjugated Dienyl Ester Chemistry

Conjugated dienyl esters are a class of organic compounds that feature a diene system (two alternating double bonds) in conjugation with an ester functional group. This arrangement leads to a delocalized π-electron system, which significantly influences the molecule's reactivity. chemsrc.com These compounds are valuable intermediates in organic synthesis, primarily due to their ability to participate in a variety of pericyclic reactions, most notably the Diels-Alder reaction. chemsrc.com The electron-withdrawing nature of the ester group polarizes the diene system, making it a more reactive component in these cycloaddition reactions.

Significance of the Phenylpenta-2,4-dienoate Structural Motif in Organic Synthesis

The phenylpenta-2,4-dienoate structural motif is a key pharmacophore and a versatile synthetic intermediate found in a range of biologically active molecules and natural products. smolecule.com The combination of the phenyl group and the conjugated dienoate system provides a rigid scaffold that can be strategically functionalized to create diverse molecular architectures. This motif is recognized for its role in the synthesis of compounds with potential applications in medicinal chemistry and materials science. smolecule.com For instance, derivatives of 5-phenylpenta-2,4-dienoic acid have been investigated for their potential anti-malarial and anticancer properties. evitachem.com

Overview of Key Academic Research Trajectories on Ethyl 5-phenylpenta-2,4-dienoate

Academic research on this compound has primarily focused on its synthesis and its application as a versatile building block in organic synthesis. A major trajectory has been the development of efficient and stereoselective methods for its preparation, with the Horner-Wadsworth-Emmons reaction being a prominent and widely used strategy. wikipedia.orgconicet.gov.ar This reaction, involving the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde, offers excellent control over the stereochemistry of the newly formed double bonds, which is crucial for the compound's subsequent use. wikipedia.org

Another significant research avenue explores the reactivity of this compound in cycloaddition reactions, particularly the Diels-Alder reaction. The conjugated diene system readily reacts with various dienophiles to construct six-membered rings, which are ubiquitous in natural products and pharmaceutical agents. chemsrc.com Research in this area investigates the scope and limitations of these reactions, including the use of different dienophiles and catalysts to control the regio- and stereoselectivity of the cycloadducts.

Furthermore, the phenylpenta-2,4-dienoate core is a recurring theme in the synthesis of complex natural products and their analogues. While specific total syntheses starting directly from this compound are not extensively documented in readily available literature, the broader class of phenylpenta-2,4-dienoic acids and their esters are recognized as crucial intermediates. researchgate.net For example, the reaction of 5-phenylpenta-2,4-dienoic acid with benzene (B151609) in the presence of a superacid has been shown to yield various carbocyclic structures, highlighting the reactivity of this scaffold under specific conditions. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Nameethyl (2E,4E)-5-phenylpenta-2,4-dienoate nih.gov
Molecular FormulaC₁₃H₁₄O₂ nih.gov
Molecular Weight202.25 g/mol nih.gov
CAS Number39806-16-1 ((2E,4E)-isomer) nih.gov
AppearanceNot specified
Boiling PointNot specified
Melting PointNot specified
DensityNot specified
SolubilitySoluble in dimethyl sulfoxide, insoluble in water (for the parent acid) evitachem.com

Spectral Data of Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate

Spectroscopy TypeDataSource
¹H NMRNot explicitly detailed in search results
¹³C NMRNot explicitly detailed in search results
Mass SpectrometryAvailable through various databases nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B1633223 Ethyl 5-phenylpenta-2,4-dienoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl (2E,4E)-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C13H14O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-11H,2H2,1H3/b10-6+,11-7+

InChI Key

NLKBBWBCWHTRAJ-JMQWPVDRSA-N

SMILES

CCOC(=O)C=CC=CC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)/C=C/C=C/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CC=CC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Ethyl 5 Phenylpenta 2,4 Dienoate

Pericyclic Reactions of the Conjugated Diene System

The extended π-system of the diene in ethyl 5-phenylpenta-2,4-dienoate is a key site for pericyclic reactions. These reactions, which proceed through a cyclic transition state, are powerful tools for the construction of cyclic molecules.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. praxilabs.comacs.org This reaction is highly valued for its ability to form two new carbon-carbon sigma bonds and up to four new stereocenters in a single, often stereospecific, step. masterorganicchemistry.com The general mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. acs.org

In the context of this compound, the conjugated diene system is electronically influenced by both the phenyl group at the 5-position and the electron-withdrawing ethyl ester group at the 2-position. While the phenyl group can act as an electron-donating group through resonance, the ester group deactivates the diene towards normal-electron-demand Diels-Alder reactions, which are typically accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. spectrabase.com

Despite the theoretical potential for this compound to participate as the diene component in Diels-Alder reactions, specific examples in the scientific literature are not prominent. Its reactivity in other pericyclic reactions, such as photochemical [2+2] cycloadditions, has been more extensively explored. acs.orgnih.gov The synthetic utility of the Diels-Alder reaction is vast, providing access to a wide array of complex carbocyclic and heterocyclic structures that are scaffolds for natural products and pharmaceuticals. praxilabs.comnih.gov

While Diels-Alder reactions of this compound are not widely reported, its participation in other cycloaddition reactions has been investigated. Notably, the corresponding carboxylic acid, (2E,4E)-5-phenylpenta-2,4-dienoic acid, has been the subject of intermolecular photodimerization studies. nih.gov

In these studies, the use of a template, such as 1,8-dihydroxynaphthalene, directs the photodimerization to proceed via a [2+2] cycloaddition. This template-directed approach ensures that two dienoic acid molecules are held in close proximity, facilitating the reaction upon irradiation and leading to the formation of mono-[2+2] cycloaddition products with high yields and diastereoselectivity. acs.orgnih.gov Without a template, the solid-state irradiation of 5-phenylpenta-2,4-dienoic acid is reported to yield a complex mixture of products. acs.orgnih.gov

These findings highlight that the conjugated system of the 5-phenylpenta-2,4-dienoate scaffold is amenable to cycloaddition, although the reaction pathway can be controlled by the reaction conditions and the presence of directing groups.

Functional Group Transformations of the Ester Moiety

The ethyl ester group in this compound provides a handle for a variety of functional group transformations, primarily through reactions at the electrophilic carbonyl carbon.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, (2E,4E)-5-phenylpenta-2,4-dienoic acid. This transformation is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) in a mixture of solvents such as methanol (B129727) and tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid affords the carboxylic acid. nih.gov This hydrolysis is a crucial step in the synthesis of derivatives where the carboxylic acid functionality is required for further reactions, such as the template-directed photodimerization mentioned previously. nih.gov

Reactant Reagents Product Yield Reference
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate1. 5 M KOH (aq), MeOH/THF2. conc. HCl(2E,4E)-5-phenylpenta-2,4-dienoic Acid98% nih.gov

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, treatment of an ester with an alcohol in the presence of a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol can lead to the corresponding methyl ester. While direct transesterification of this compound is not explicitly detailed in the provided context, the successful transesterification of a related cyclobutane (B1203170) diester to its corresponding dimethyl ester using NaOMe in methanol suggests that the ester group in the parent compound would be susceptible to similar transformations. nih.gov This reaction is synthetically useful for modifying the ester group to alter the physical or chemical properties of the molecule, or to introduce a different functional handle.

The ester group is susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution products. A key example is the reaction of the corresponding carboxylic acid (derived from the ethyl ester) with alcohols in the presence of coupling agents to form new esters. For instance, (2E,4E)-5-phenylpenta-2,4-dienoic acid reacts with 1,8-dihydroxynaphthalene in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form the corresponding diester. nih.gov In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl groups of the alcohol.

Another important nucleophilic substitution is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride. nih.gov The resulting acyl chloride is a highly reactive intermediate that can be readily converted into a wide range of other functional groups, including amides and other esters.

Starting Material Reagents Intermediate/Product Reaction Type Reference
(2E,4E)-5-phenylpenta-2,4-dienoic Acid1,8-dihydroxynaphthalene, DCC, DMAPNaphthalene-1,8-diyl (2E,2'E,4E,4'E)-Bis-5-phenylpenta-2,4-dienoateEsterification nih.gov
(2E,4E)-5-phenylpenta-2,4-dienoic AcidOxalyl chloride(2E,4E)-5-phenylpenta-2,4-dienoyl chlorideAcyl chloride formation nih.gov

Redox Chemistry of the Dienyl Ester

The presence of both a diene and an ester group in this compound allows for a range of oxidative and reductive transformations. These reactions can be directed to selectively modify either the carbon-carbon double bonds or the ester functionality, leading to the synthesis of corresponding carboxylic acid analogues, saturated esters, and alcohols.

Oxidative Processes to Carboxylic Acid Analogues

The oxidation of this compound can lead to various carboxylic acid analogues through cleavage of the carbon-carbon double bonds or oxidation of the ester group. A common method for the oxidative cleavage of alkenes to carboxylic acids is ozonolysis, followed by an oxidative workup. organic-chemistry.org In the case of this compound, this would result in the formation of benzoic acid and other smaller carboxylic acid fragments.

Alternatively, transition metal-catalyzed oxidations can be employed. For instance, ruthenium or osmium catalysts in the presence of a strong oxidant like sodium periodate (B1199274) can cleave the double bonds to yield carboxylic acids. organic-chemistry.org While direct oxidation of the ester to a carboxylic acid is less common, enzymatic methods using cytochrome P-450 have been shown to catalyze the oxidative cleavage of carboxylic acid esters to their corresponding carboxylic acids. nih.gov

Another approach involves the selenium-catalyzed oxidation of the corresponding aldehyde, which could be formed in situ from the diene. This method has been shown to be effective for the synthesis of various functionalized carboxylic acids under mild, ecofriendly conditions. mdpi.com

Table 1: Plausible Oxidative Transformations of this compound

Starting MaterialReagents and ConditionsMajor Product(s)
This compound1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂Benzoic acid, smaller carboxylic acids
This compoundcat. RuO₂, NaIO₄, EtOAc/H₂OBenzoic acid, smaller carboxylic acids
This compoundCytochrome P-450, NADPH5-phenylpenta-2,4-dienoic acid

Reductive Conversions to Saturated Esters and Alcohols

The reduction of this compound can be selectively targeted to the carbon-carbon double bonds or the ester group. Catalytic hydrogenation is a common method for the reduction of alkenes. Depending on the catalyst and reaction conditions, either the diene can be selectively reduced to the corresponding saturated ester, or both the diene and the ester can be reduced to the saturated alcohol.

For the selective reduction of the conjugated double bonds to yield ethyl 5-phenylpentanoate, reagents such as sodium borohydride (B1222165) in the presence of a transition metal salt like bismuth chloride can be utilized. tandfonline.com This system has been shown to be effective for the selective reduction of the carbon-carbon double bond in α,β-unsaturated esters. tandfonline.com

Complete reduction of both the diene and the ester group to yield 5-phenylpentanol can be achieved using stronger reducing agents or more forcing conditions. Catalytic hydrogenation over a heterogeneous catalyst like copper chromite at high pressure and temperature is a method used for the industrial reduction of esters to alcohols. youtube.com Alternatively, metal hydrides such as lithium aluminum hydride (LiAlH₄) are powerful enough to reduce both the ester and the conjugated double bonds.

Table 2: Potential Reductive Pathways for this compound

Starting MaterialReagents and ConditionsMajor Product
This compoundNaBH₄, BiCl₃, EtOHEthyl 5-phenylpentanoate
This compoundH₂, Copper Chromite Catalyst, High P/T5-Phenylpentanol
This compound1. LiAlH₄, THF; 2. H₃O⁺5-Phenylpentanol

Polymerization and Copolymerization Studies

The presence of the conjugated diene system in this compound makes it a potential monomer for polymerization and copolymerization reactions. The ability to form polymers with tailored properties is of significant interest in materials science.

Incorporation of this compound into Polymer Chains

This compound can be incorporated into polymer chains through various polymerization mechanisms, including free-radical and photopolymerization. Cinnamate (B1238496) esters, which are structurally similar, have been successfully polymerized and copolymerized. researchgate.netacs.org These reactions are typically initiated by free-radical initiators or by exposure to ultraviolet (UV) light. researchgate.net

Enzymatic polymerization offers a green and sustainable route for the synthesis of polyesters. rug.nl While direct enzymatic polymerization of this compound has not been extensively studied, the hydrolysis of the ester to the corresponding carboxylic acid would provide a monomer suitable for polycondensation reactions with diols to form polyesters. mdpi.comyoutube.com

Synthesis of Polymers with Tailored Properties

The properties of polymers derived from this compound can be tailored by controlling the polymerization conditions and by copolymerizing with other monomers. For instance, copolymerization with monomers like styrene (B11656) or acrylates can lead to thermoset resins with desirable mechanical properties. researchgate.net

The incorporation of the phenylpenta-2,4-dienoate moiety into a polymer backbone can impart specific properties such as UV-absorbance, thermal stability, and altered solubility. The synthesis of biodegradable polymers is of increasing importance, and polyesters derived from renewable resources are a key area of research. mdpi.com By deriving the diol or diacid component from bio-based sources, it is possible to create more sustainable polymeric materials. rug.nl

Table 3: Potential Polymerization Reactions of this compound

Monomer(s)Polymerization MethodPotential Polymer Type
This compoundFree-radical polymerizationPoly(this compound)
This compound, StyreneCopolymerizationStyrene-co-poly(this compound)
5-Phenylpenta-2,4-dienoic acid, DiolPolycondensationPolyester

Reactivity with Other Functional Groups (e.g., Azido (B1232118), Cyano Derivatives)

The conjugated diene system of this compound is a prime site for cycloaddition reactions and nucleophilic additions. Reactions with azido and cyano derivatives can lead to the formation of complex heterocyclic structures.

The reaction of conjugated dienes with azides, particularly in [3+2] cycloaddition reactions, is a well-established method for the synthesis of nitrogen-containing heterocycles. rsc.orgnih.govrsc.orgacs.orgnih.gov While the reactivity of phenyl azide (B81097) with ethylenes has been studied, its reaction with a diene system like that in this compound would be expected to yield triazole derivatives through a formal [3+2] cycloaddition across one of the double bonds.

The reaction with cyanide is another important transformation. While direct addition of cyanide to the diene is not as common, the reaction of nitrosyl cyanide with conjugated dienes is known to produce N-cyano-oxazines via a 1,4-cycloaddition. psu.edursc.org This suggests a potential pathway for the introduction of a cyano group and the formation of a six-membered heterocyclic ring. Furthermore, while not a direct reaction of the parent compound, derivatives such as ethyl 2-azido-5-phenylpenta-2,4-dienoate are known, indicating that the core structure is amenable to the introduction of an azido group. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Phenylpenta 2,4 Dienoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

The ethyl group exhibits a typical quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with each other. The olefinic protons along the pentadienoate chain are expected to show complex splitting patterns due to both geminal and vicinal couplings. For the (2Z,4E)-isomer, the following partial ¹H-NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 270 MHz: a triplet at 1.32 ppm (J = 7.2 Hz) corresponding to the methyl protons of the ethyl group, and a quartet at 4.23 ppm (J = 7.2 Hz) for the methylene protons. nih.gov The olefinic protons are observed in the range of 5.77 to 7.52 ppm, with complex multiplicities due to cis and trans couplings. nih.gov

Table 1: Partial ¹H NMR Data for an Isomeric Mixture Containing Ethyl (2Z,4E)-5-phenylpenta-2,4-dienoate in CDCl₃ nih.gov

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment (for 2Z-isomer)
1.32t7.2-OCH₂CH
4.23q7.2-OCH ₂CH₃
5.77dt11.5, 1.4Olefinic Proton
6.89d11.5Olefinic Proton
7.05ddd11.5, 11.5, 1.2Olefinic Proton
7.29–7.40mPhenyl Protons & one Olefinic Proton
7.52ddd11.5, 11.5, 1.2Olefinic Proton

Note: The assignments for the olefinic protons are complex and based on the reported data for the (2Z,4E)-isomer.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A predicted ¹³C NMR spectrum for ethyl (2E,4E)-5-phenylpenta-2,4-dienoate is available and indicates the expected chemical shifts for the carbonyl carbon, the olefinic carbons, the phenyl carbons, and the ethyl group carbons. illinois.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate illinois.edu

Chemical Shift (ppm)Assignment
14.3-OCH₂C H₃
60.3-OC H₂CH₃
120.9C3
125.4C5
127.3Phenyl C4'
128.9Phenyl C2', C6' or C3', C5'
129.0Phenyl C3', C5' or C2', C6'
136.3Phenyl C1'
143.5C4
144.8C2
167.1C1 (C=O)

Note: These are predicted values and may differ from experimental results.

No specific experimental data from two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) for ethyl 5-phenylpenta-2,4-dienoate were found in the surveyed literature. However, these techniques would be invaluable for the definitive assignment of the proton and carbon signals and for confirming the stereochemistry of the double bonds.

A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the spin systems in the pentadienoate chain and the ethyl group. A NOESY spectrum would provide information about through-space proximity of protons, which is crucial for confirming the (E,E) configuration of the double bonds by observing NOEs between specific protons across the double bonds.

Vibrational Spectroscopy

While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from the spectra of similar compounds, such as 5-phenyl-2,4-pentadienophenone. nist.gov Key functional groups in this compound include the α,β-unsaturated ester and the conjugated diene system within a phenyl-substituted backbone.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Ester)~1715-1730Strong, sharp absorption
C=C (Conjugated Alkene)~1600-1650Medium to strong absorptions
C-O (Ester)~1250-1300 and ~1000-1100Two distinct absorptions
=C-H (Alkene)~3010-3100Medium absorption
C-H (Aromatic)~3000-3100Medium absorption
C-H (Alkyl)~2850-2980Medium to strong absorptions
C=C (Aromatic)~1450-1600Multiple weak to medium bands
=C-H Bending (trans)~960-980Strong absorption

The presence of a strong band around 1720 cm⁻¹ would confirm the ester carbonyl group. The C=C stretching vibrations of the conjugated diene and the phenyl ring would appear in the 1450-1650 cm⁻¹ region. A strong absorption around 965 cm⁻¹ would be indicative of the trans-disubstituted double bonds.

Electronic Absorption Spectroscopy

The electronic absorption spectrum, typically measured using UV-Vis spectroscopy, provides information about the conjugated π-electron system of the molecule. For this compound, the extended conjugation involving the phenyl group, the diene, and the carbonyl group is expected to result in strong absorption in the ultraviolet region.

While a specific UV-Vis spectrum for this compound was not found, related compounds with similar chromophores exhibit absorption maxima (λ_max) at wavelengths greater than 300 nm. The exact position of the absorption maximum will be influenced by the solvent polarity. The high molar absorptivity (ε) associated with this π → π* transition would be characteristic of a highly conjugated system.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular mass of this compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. For this compound (C₁₃H₁₄O₂), the nominal molecular weight is 202.25 g/mol , which can be confirmed by low-resolution mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for the analysis and identification of this compound, confirming both its retention time and its mass spectrum. researchgate.net

For unambiguous molecular formula determination, High-Resolution Mass Spectrometry (HRMS) is utilized. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The precise mass of this compound has been determined to be 202.099379685 Da, which is consistent with the molecular formula C₁₃H₁₄O₂. researchgate.net

Table 1: Molecular Mass Data for this compound

Parameter Value Source
Molecular Formula C₁₃H₁₄O₂ PubChem researchgate.net
Nominal Molecular Weight 202.25 g/mol PubChem researchgate.net

Computational and Theoretical Studies on Ethyl 5 Phenylpenta 2,4 Dienoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no published research detailing the quantum chemical calculations for Ethyl 5-phenylpenta-2,4-dienoate. This includes:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific energy values for the HOMO and LUMO of this compound, which are crucial for understanding its electronic properties and reactivity, have not been reported in the accessible scientific literature.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) analysis, which would identify the electron-rich and electron-poor regions of the molecule and thus predict its reactive sites for electrophilic and nucleophilic attack, has not been performed or published for this compound.

Geometrical Optimization and Conformational Analysis

Detailed theoretical studies on the three-dimensional structure and conformational landscape of this compound are absent from the current body of scientific literature. This prevents a discussion on:

Theoretical Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without computational studies such as Density Functional Theory (DFT) calculations, theoretically optimized geometrical parameters for this compound are not available.

Non-Planarity and Conformational Preferences of the Molecular Structure

An analysis of the planarity of the molecule and the energy profiles of its different conformers, which would provide insight into its structural flexibility and preferred shapes, has not been documented.

Vibrational Frequency Analysis and Spectroscopic Correlations

A theoretical vibrational frequency analysis, which would predict the infrared and Raman spectra of this compound and allow for the assignment of its characteristic vibrational modes, has not been reported.

While computational studies on other, structurally different molecules are prevalent, the strict focus on this compound reveals a clear need for future research to elucidate its fundamental theoretical and computational properties. Such studies would be invaluable for a deeper understanding of its chemical behavior and for potential applications.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into molecular structure and bonding. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate parameters for NMR, IR, and UV-Vis spectroscopy.

For molecules structurally similar to this compound, such as cinnamic acid, computational studies have demonstrated the utility of these methods. For instance, DFT calculations, particularly using the B3LYP hybrid functional, have been successfully used to predict the ¹H and ¹³C NMR chemical shifts. lookchem.comresearchgate.net These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. lookchem.com The accuracy of these predictions is often enhanced by considering the solvent effects, for example, by using the Integral Equation Formalism Polarized Continuum Model (IEF-PCM). researchgate.net

A study on cinnamic acid revealed that calculated ¹H and ¹³C NMR chemical shifts in solvents like DMSO and chloroform (B151607) were in good agreement with experimental data. researchgate.net Given the structural similarity, it is anticipated that similar computational approaches would yield reliable spectroscopic predictions for this compound. The extended conjugation in the pentadienoate system compared to the propenoate system of cinnamic acid would be expected to influence the chemical shifts, particularly of the vinylic protons and carbons.

The following table presents a hypothetical comparison of predicted NMR chemical shifts for this compound, based on computational studies of related cinnamate (B1238496) and dienyl ester systems.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl C-~166-170
α-Carbon~6.0-6.3~120-125
β-Carbon~7.3-7.6~140-145
γ-Carbon~6.8-7.1~128-133
δ-Carbon~7.0-7.3~135-140
Phenyl C (ipso)-~134-138
Phenyl C (ortho, meta, para)~7.2-7.5~127-130
Ethyl CH₂~4.1-4.3~60-63
Ethyl CH₃~1.2-1.4~14-16
Note: These are estimated values based on computational data for analogous compounds and are not from a direct study on this compound.

Furthermore, computational methods are invaluable in assigning vibrational frequencies from IR and Raman spectra. For cinnamic acid, DFT and HF methods have been used to calculate and assign the fundamental vibrational modes. lookchem.com Similar calculations for this compound would allow for a detailed analysis of its vibrational spectrum, including the characteristic C=O and C=C stretching frequencies.

Reaction Pathway Energetics and Transition State Analysis

The reactivity of this compound, a conjugated diene, is expected to be rich, with reactions such as cycloadditions being of particular interest. Computational studies on the reaction pathways and transition states of similar molecules provide a framework for understanding its potential chemical behavior.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic reaction for conjugated dienes. nih.gov Theoretical studies on Diels-Alder reactions involving various dienes and dienophiles have been extensively performed to understand their mechanisms and stereoselectivity. For a reaction involving this compound as the diene, computational analysis would involve locating the transition state structure and calculating the activation energy barrier.

Quantum mechanical calculations can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. For instance, molecular dynamics simulations on the [4+2] reactions of polarized dienes have shown that the mechanism can be dynamically stepwise, involving long-lived charge-separated intermediates. DFT calculations can be used to model the transition state, and the presence of a single imaginary frequency confirms it as a true transition state.

In the context of other reactions, such as those involving electrophilic addition, computational analysis can help predict the regioselectivity by examining the stability of the intermediate carbocations. The extended conjugation in this compound would lead to a delocalized positive charge in the carbocation intermediate, and computational methods can map the charge distribution and relative energies of different resonance structures.

The table below summarizes the types of computational data that would be relevant for analyzing the reaction energetics of this compound in a hypothetical Diels-Alder reaction.

Computational Parameter Significance in Reaction Analysis Expected Findings for this compound
Activation Energy (Ea)Determines the reaction rate.Moderate activation energy is expected, allowing the reaction to proceed under thermal conditions.
Reaction Energy (ΔErxn)Indicates whether the reaction is exothermic or endothermic.The formation of a stable six-membered ring would likely result in an exothermic reaction.
Transition State GeometryProvides insight into the structure at the peak of the energy profile.An asynchronous transition state is possible due to the electronic asymmetry of the diene.
HOMO-LUMO EnergiesThe energy gap between the diene's HOMO and the dienophile's LUMO influences reactivity.The extended conjugation would raise the HOMO energy, making it reactive towards electron-deficient dienophiles.
Note: These are expected findings based on computational studies of analogous Diels-Alder reactions.

Advanced Research Applications and Derivative Chemistry of Ethyl 5 Phenylpenta 2,4 Dienoate

Role as a Synthetic Intermediate in Complex Organic Synthesis

The chemical structure of Ethyl 5-phenylpenta-2,4-dienoate, featuring an ester functional group in conjugation with a phenyl-substituted diene system, allows for a variety of chemical transformations. This reactivity is harnessed by synthetic chemists to construct intricate molecular architectures.

The phenylpenta-2,4-dienoate core is a structural motif found in or used for the synthesis of several complex natural products known for their potent biological activities.

Zampanolide and Dactylolide: These marine macrolides possess significant antitumor properties. Their total syntheses are complex undertakings that rely on the strategic connection of smaller, functionalized fragments. A conjugated dienoate fragment, structurally analogous to this compound, constitutes a significant portion of the macrolide ring. Synthetic strategies often involve the creation of such a dienoate system, which is later incorporated and cyclized to form the core structure of Zampanolide and Dactylolide. The precise geometry of the diene is crucial for achieving the correct three-dimensional structure of the final natural product.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and pyrazoles, in particular, are known for a wide range of pharmacological activities. The synthesis of pyrazoles often involves the condensation of a 1,3-dielectrophilic component with hydrazine or its derivatives. While this compound is not a classic 1,3-dicarbonyl compound, its conjugated system allows for reactions that can lead to pyrazole formation. For instance, α,β-unsaturated esters can react with hydrazines to form pyrazolidinones, which can be further converted to pyrazoles. A plausible route involves the Michael addition of hydrazine across one of the double bonds, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic pyrazole ring. This positions this compound as a potential starting material for novel substituted pyrazoles. nih.govrsc.orgnih.gov

Recent research has highlighted the potential of selenoesters as potent antiviral agents. Specifically, dienyl selenoesters have been synthesized and shown to exhibit promising activity against HIV-1, HBV, and SARS-CoV-2. nih.govrsc.org The synthesis of these compounds can be achieved through a Titanium tetrachloride (TiCl₄)-promoted aldol condensation between a selenoacetate and a dienal (like cinnamaldehyde). nih.gov Given that this compound is readily synthesized from cinnamaldehyde, it is closely related to the precursors for these antivirally active selenoesters. The conversion of the ethyl ester to a corresponding dienyl selenoester represents a direct pathway to compounds with potential therapeutic applications. rsc.org

Compound Class Synthetic Method Reported Antiviral Activity
Dienyl SelenoestersTiCl₄-promoted aldol condensationHIV-1, HBV, SARS-CoV-2

This table summarizes the findings on the antiviral activities of dienyl selenoesters, a class of compounds accessible from precursors related to this compound.

The search for new anti-influenza agents is a critical area of pharmaceutical research. While specific derivatives of this compound have not been extensively reported as anti-influenza agents, the modification of related chemical scaffolds is a common strategy. The phenyl and diene components of the molecule offer sites for derivatization to explore potential interactions with viral targets, such as the influenza virus neuraminidase or hemagglutinin. Structure-activity relationship studies on various classes of compounds have shown that aromatic and conjugated systems can be important for antiviral efficacy. mdpi.comnih.gov Therefore, the derivatization of the this compound scaffold is a potential, though not yet fully explored, avenue for the development of novel anti-influenza compounds.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For compounds with multiple double bonds like this compound, the stereochemistry (the spatial arrangement of atoms) of the dienyl unit is a critical determinant of its interaction with biological targets.

Studies on analogues of this compound have demonstrated the profound impact of stereochemistry on biological function. For example, research on the corresponding carboxylic acid, 5-phenylpenta-2,4-dienoic acid, revealed that the geometric isomers possess vastly different activities.

A study investigating the inhibition of root gravitropism found that the (2Z,4E)-isomer was a potent inhibitor, whereas the (2E,4E), (2Z,4Z), and (2E,4Z) isomers were inactive. This highlights that a specific geometric configuration of the diene is essential for the molecule to adopt the correct conformation to bind to its biological target. This stereoselectivity is a common theme in pharmacology, where only one enantiomer or geometric isomer of a chiral or unsaturated drug is active. Such findings are crucial for guiding the design of more potent and selective therapeutic agents. mdpi.com

Isomer of 5-phenylpenta-2,4-dienoic acid Biological Activity (Inhibition of Root Gravitropism)
(2Z,4E)Active
(2E,4E)Inactive
(2Z,4Z)Inactive
(2E,4Z)Inactive

This interactive table illustrates the critical role of dienyl unit stereochemistry on the biological activity of a close analogue of this compound.

Impact of Aromatic Ring Substitutions on Reactivity and Biological Effects

The reactivity of this compound is significantly influenced by the presence of substituents on its phenyl ring. The phenyl group can undergo electrophilic aromatic substitution reactions, and the nature of the substituent dictates the ease and position of these substitutions. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density across the entire conjugated system, which includes the diene and the ester group. This, in turn, affects the molecule's reactivity in various chemical reactions and its potential biological activities.

Electron-donating groups (EDGs), such as methoxy (-OCH₃) or hydroxyl (-OH), increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This enhanced electron density can also be relayed through the conjugated diene system, potentially influencing its behavior in cycloaddition reactions like the Diels-Alder reaction. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring, making it less reactive towards electrophiles. These groups can also increase the electrophilicity of the conjugated system, making it more susceptible to nucleophilic attack.

These electronic modifications are also critical in determining the biological effects of the derivatives. The cinnamoyl moiety, a core component of the molecule's structure, is a common scaffold in natural products with diverse biological activities. By strategically adding substituents to the phenyl ring, researchers can modulate the molecule's interaction with biological targets, such as enzymes or receptors, to enhance or modify its effects.

Substituent GroupElectronic EffectPredicted Impact on Aromatic Ring Reactivity (Electrophilic Substitution)Potential Influence on Biological Activity
-OCH₃ (Methoxy)Electron-Donating (EDG)Activation of the ring, directing ortho- and para-substitutionMay enhance antioxidant or antimicrobial properties
-NO₂ (Nitro)Electron-Withdrawing (EWG)Deactivation of the ring, directing meta-substitutionMay increase cytotoxicity or specific enzyme inhibition
-Cl (Chloro)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)Weak deactivation of the ring, directing ortho- and para-substitutionCan alter lipophilicity, affecting cell membrane permeability
-CH₃ (Methyl)Electron-Donating (EDG)Weak activation of the ring, directing ortho- and para-substitutionModest alteration of steric and electronic profile

Modulation of Functional Group Electrophilicity and Stability by Esterification

The ester group is generally less reactive than a carboxylic acid in many reactions. The conversion stabilizes the molecule, for instance, by preventing the acidic proton from participating in unwanted side reactions. Various methods can be employed for this synthesis, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. uns.ac.id Another effective method is the Steglich esterification, which uses coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.th The Steglich method can often provide nearly quantitative yields and is useful for sensitive substrates. cmu.ac.th

While the ethyl ester is relatively stable, it is not inert. The stability of the ester bond is subject to hydrolysis under either acidic or basic conditions, which would revert the molecule back to the parent carboxylic acid and ethanol. The stability can also be influenced by substituents on the phenyl ring; for example, derivatives of 3,4,5-trimethoxycinnamyl alcohol have been noted to be unstable during purification, which can reduce the yield of the final ester product. cmu.ac.th The choice of esterification method and reaction conditions is therefore crucial for maximizing yield and ensuring the purity of the final product. uns.ac.idcmu.ac.th

Investigations in Materials Science

The unique structure of this compound, particularly its conjugated diene system, makes it a molecule of interest in materials science.

Non-activated esters are important functional groups in polymer science due to their structural diversity and compatibility with various polymerization mechanisms. researchgate.net The conjugated diene system within this compound presents an opportunity for its use as a monomer in polymerization reactions. This structure is a candidate for participation in reactions such as Diels-Alder cycloadditions, which are fundamental for creating cyclic structures within a polymer backbone.

By copolymerizing this compound with other monomers, it is possible to develop polymers with tailored properties. The phenyl and ester groups can impart specific characteristics, such as thermal stability, solubility, and optical properties, to the resulting polymer. For instance, the conjugated system may influence the electronic properties of the material, suggesting potential applications in the development of organic semiconductors or photoconductors. The selection of a comonomer is critical for defining the final properties of the polymer.

Potential ComonomerPolymerization TypePotential Tailored Property of Resulting Copolymer
Styrene (B11656)Radical PolymerizationModified refractive index and thermal properties
Methyl AcrylateRadical PolymerizationEnhanced adhesion and flexibility
Maleic AnhydrideDiels-Alder PolymerizationIncreased rigidity and thermal stability
N-vinylpyrrolidoneRadical PolymerizationImproved hydrophilicity and biocompatibility

Applications in Agricultural Chemical Research

Derivatives of cinnamic acid are widely studied for their biological activities, which extends to applications in agriculture for controlling plant pathogens and regulating plant growth.

The scaffold of this compound is being investigated for its potential antifungal properties. The methyl analogue, Methyl (2E,4E)-5-phenylpenta-2,4-dienoate, has been explored for its antimicrobial activities. This suggests that the ethyl ester could exhibit similar behavior against phytopathogens—fungi that cause diseases in plants.

The proposed mechanism of action involves the molecule's interaction with essential fungal cellular processes. The extended conjugation and lipophilic nature of the compound may allow it to penetrate fungal cell membranes and interfere with metabolic pathways or inhibit crucial enzymes. Research in this area focuses on synthesizing derivatives with various substituents on the phenyl ring to enhance potency and selectivity against specific fungal species, aiming to reduce the mycelial growth of pathogens that threaten crop health.

PhytopathogenCommon Disease CausedHypothesized Effect of this compound
Botrytis cinereaGray MoldInhibition of spore germination and mycelial spread
Fusarium oxysporumFusarium WiltDisruption of cell membrane integrity
Phytophthora infestansLate BlightInterference with metabolic enzyme function
Magnaporthe oryzaeRice BlastInhibition of appressorium formation

Cinnamic acid and its derivatives are naturally occurring compounds in plants that play roles in various physiological processes, including growth. They are precursors to lignin and flavonoids and can exhibit auxin-like activity. This natural role suggests that synthetic analogues, such as derivatives of this compound, could be developed as effective plant growth regulators.

By systematically modifying the structure—altering the ester group, changing the length of the diene chain, or adding substituents to the aromatic ring—researchers can create novel compounds. These analogues could be designed to either mimic or antagonize the effects of natural plant hormones. The goal is to develop molecules that can be applied to crops to promote desirable traits, such as increased root development or enhanced stress tolerance, or to inhibit undesirable growth, such as excessive vegetative growth in fruit-bearing plants.

Molecular Modulation Studies (e.g., IAPP aggregation)

The investigation of small molecules capable of modulating the aggregation of amyloidogenic proteins is a significant area of research in the pursuit of therapeutic strategies for a range of protein misfolding diseases. Islet amyloid polypeptide (IAPP), or amylin, is a peptide hormone that can aggregate into amyloid fibrils, a process associated with the loss of pancreatic β-cells in type 2 diabetes. While direct studies on the interaction between this compound and IAPP aggregation are not extensively documented in publicly available research, the structural characteristics of this compound suggest a potential for such molecular modulation. This hypothesis is predicated on the well-established inhibitory effects of structurally related compounds, such as chalcones and other polyphenolic molecules, on the aggregation of various amyloid proteins, including amyloid-beta (Aβ) and IAPP itself.

This compound possesses a conjugated system with a phenyl group, which is a common feature in many known amyloid aggregation inhibitors. These structural motifs are known to interact with amyloidogenic peptides through various non-covalent interactions, including hydrophobic and π-π stacking interactions, thereby interfering with the self-assembly process that leads to the formation of toxic oligomers and mature fibrils. The α,β-unsaturated ester moiety could also play a role in these interactions.

Research into compounds with similar structural backbones, such as chalcones ((E)-1,3-diphenyl-2-propene-1-one) and their derivatives, has provided valuable insights into the potential mechanisms of action. These molecules have been shown to inhibit the aggregation of Aβ and possess neuroprotective properties. nih.govnih.govmdpi.comsigmaaldrich.com The mechanisms by which these small molecules inhibit amyloid aggregation are multifaceted and can include:

Stabilization of the monomeric state: The inhibitor may bind to the monomeric form of the amyloid peptide, preventing the conformational changes necessary for aggregation to initiate.

Interference with oligomer formation: The compound might interact with early-stage oligomers, blocking their further assembly into larger, more toxic species.

Diversion to non-toxic aggregates: Some molecules can redirect the aggregation pathway towards the formation of unstructured, off-pathway aggregates that are not cytotoxic.

Capping of fibril ends: The inhibitor could bind to the ends of growing amyloid fibrils, preventing the addition of further monomers and thus halting fibril elongation.

Given the structural analogy of this compound to known amyloid aggregation inhibitors, it is plausible that it could exert a similar modulatory effect on IAPP aggregation. The extended conjugation and the presence of a phenyl ring could facilitate binding to the hydrophobic regions of the IAPP monomer or early oligomers, which are crucial for the aggregation process.

To illustrate the potential for this compound in this area of research, a comparative analysis with known IAPP and Aβ aggregation inhibitors is presented below. This comparison highlights the types of structural features and inhibitory activities that are relevant in the study of molecular modulators of amyloidogenesis.

Detailed Research Findings on Related Compounds

Studies on a variety of small molecules have demonstrated their ability to inhibit IAPP and Aβ aggregation. For instance, polyphenols like epigallocatechin gallate (EGCG) and resveratrol have been extensively studied for their anti-amyloidogenic properties. nih.govresearchgate.net EGCG, found in green tea, has been shown to redirect IAPP aggregation towards the formation of non-toxic, off-pathway oligomers. acs.org Resveratrol, a polyphenol found in grapes, has also been reported to inhibit IAPP fibrillation and reduce its cytotoxicity. nih.gov

Furthermore, the development of synthetic chalcone derivatives has yielded compounds with significant inhibitory activity against Aβ aggregation. sigmaaldrich.com These studies often involve screening libraries of compounds to identify potent inhibitors and to understand the structure-activity relationships that govern their efficacy.

The following interactive data table summarizes the inhibitory activities of several compounds that are structurally or functionally related to the potential application of this compound as a modulator of amyloid aggregation. It is important to note that the data for this compound is hypothetical and included for illustrative purposes to guide future research.

CompoundTarget ProteinInhibitory Activity (IC50)Mechanism of ActionReference
This compoundIAPP (Hypothetical)Not DeterminedHypothesized to interfere with oligomerization and fibril elongation through hydrophobic and π-π stacking interactions.N/A
ResveratrolIAPP~3.3 µMDiverts aggregation to off-pathway species. nih.gov nih.gov
Epigallocatechin gallate (EGCG)IAPPInhibits fibril formationStabilizes monomeric peptide and redirects aggregation to non-toxic oligomers. nih.govacs.org nih.govacs.org
CurcuminIAPPInhibits aggregationDestabilizes helical intermediates. nih.gov nih.gov
Chalcone Derivative 3gAβ1-4294.5% inhibition at 20 µMInhibits self-induced aggregation and disassembles fibrils. sigmaaldrich.com sigmaaldrich.com
Cardamonin (a chalcone)Inhibits Aβ aggregationReduces oxidative stress and modulates inflammatory processes. mdpi.com mdpi.com

Future research endeavors could focus on synthesizing and testing this compound and its derivatives for their ability to modulate IAPP aggregation. Such studies would likely employ a range of biophysical techniques, including Thioflavin T (ThT) fluorescence assays, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy, to monitor the kinetics of aggregation and the morphology of the resulting aggregates in the presence of the compound. Cellular viability assays would also be crucial to assess the ability of these compounds to protect pancreatic β-cells from IAPP-induced toxicity. The insights gained from such research would contribute to a deeper understanding of the molecular determinants of amyloid aggregation and could pave the way for the development of novel therapeutic agents.

Future Research Directions and Emerging Perspectives for Ethyl 5 Phenylpenta 2,4 Dienoate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Ethyl 5-phenylpenta-2,4-dienoate and related cinnamic acid esters is moving beyond traditional methods towards more efficient, selective, and environmentally benign processes.

A significant advancement is the adoption of the Horner-Wadsworth-Emmons (HWE) olefination. organic-chemistry.org This method offers high stereoselectivity and excellent yields for (E)-2-aryl cinnamic esters, proving superior to the conventional Perkin reaction, which often requires high temperatures and produces mixtures of stereoisomers. organic-chemistry.org A specific, high-yield synthesis for Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate involves the reaction of triethylphosphonoacetate with trans-cinnamaldehyde. nih.gov

The principles of green chemistry are also shaping new synthetic routes. One such approach utilizes isobutyl chloroformate in water, a benign solvent, for cinnamic acid derivatization, highlighting a move towards more sustainable practices. beilstein-journals.orgnih.gov Other innovative methods include the use of PCl3 for transesterification and aminolysis, and the application of triazine-based reagents in deep eutectic solvents, which are noted for their low toxicity and cost. beilstein-journals.orgnih.gov The Wittig reaction remains a valuable tool, particularly for the direct synthesis of natural esters of cinnamic acids from phenolic aldehydes. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Esters

Method Key Features Advantages Disadvantages
Perkin Reaction Condensation of aryl acetic acid with benzaldehyde (B42025) derivatives. Traditional method. High temperatures, mixture of stereoisomers. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Olefination Reaction of phosphono acetates with aldehydes. High stereoselectivity, excellent yields, applicable to sensitive molecules. organic-chemistry.org Requires preparation of phosphonoacetate reagent.
Wittig Reaction Reaction of phosphonium (B103445) ylides with aldehydes. Direct synthesis from aldehydes. researchgate.net Potential for E/Z isomer mixtures.
Green Chemistry Approach (e.g., in water) Use of environmentally benign solvents like water. Sustainable, reduced environmental impact. beilstein-journals.orgnih.gov Substrate scope may be limited.
PCl3-mediated reaction In situ generation of acid chloride. Good yields for esters and amides, scalable. beilstein-journals.orgnih.gov Use of a hazardous reagent.
Triazine-based reagents in Deep Eutectic Solvents Use of non-toxic reagents and solvents. Low toxicity, low cost. beilstein-journals.orgnih.gov Moderate yields reported.

Exploration of Unconventional Reactivity Profiles and Catalytic Systems

The conjugated diene structure of this compound is a gateway to a rich landscape of cycloaddition reactions, offering pathways to complex molecular architectures.

One area of exploration is the [2+2] photocycloaddition. The photodimerization of related 5-arylpenta-2,4-dienoic acids can lead to the formation of beilstein-journals.org-ladderanes, which are structurally intriguing polycyclobutane systems. nih.gov This reactivity opens avenues for creating unique and complex scaffolds from a relatively simple starting material.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for creating six-membered rings with high stereocontrol. libretexts.orgmdpi.com Given that this compound is a substituted diene, its reaction with various dienophiles can be systematically studied to produce a library of functionalized cyclohexene (B86901) derivatives. The stereospecificity of the Diels-Alder reaction ensures that the geometry of the reactants is faithfully translated into the product. libretexts.orglibretexts.org

Furthermore, the potential for less common cycloadditions, such as the [6+2] cycloaddition, presents an exciting frontier. nih.gov The exploration of such unconventional reactivity can be greatly aided by computational studies and the development of novel catalytic systems that can selectively promote one reaction pathway over another. nih.gov For instance, the use of specific catalysts could favor the formation of thermodynamically less stable products or enable reactions that are thermally forbidden. nih.gov

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted, and their application to compounds like this compound holds immense promise. nih.govresearchgate.net

Computer-aided synthesis planning (CASP) can accelerate the discovery of efficient synthetic routes. nih.govnih.gov By training algorithms on vast databases of chemical reactions, AI models can propose retrosynthetic disconnections and predict the most viable pathways to synthesize novel analogs of this compound. nih.govyoutube.com These models can also predict reaction outcomes and yields, reducing the number of failed experiments and optimizing reaction conditions. nd.edu

Expansion into Optoelectronic and Advanced Functional Materials

The extended π-conjugated system of this compound makes it an attractive building block for the development of advanced functional materials with interesting optoelectronic properties. rsc.orgrug.nl

Conjugated organic molecules and polymers are at the heart of technologies like organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. rug.nlresearchgate.net The incorporation of the phenylpenta-2,4-dienoate moiety into larger polymeric or oligomeric structures could lead to materials with tunable electronic and photophysical properties. researchgate.net For example, metal complexes featuring conjugated ligands often exhibit strong photoluminescence, a key property for emissive layers in OLEDs. rsc.orgrsc.org

Future research will likely focus on synthesizing polymers and copolymers incorporating this compound or its derivatives and characterizing their charge transport capabilities, fluorescence, and stability. rsc.orgrsc.org The goal is to understand the structure-property relationships that govern the performance of these materials in electronic devices. rug.nl The versatility of the ester functional group allows for further modifications, providing a handle to fine-tune the material's properties for specific applications.

Synergistic Approaches in Natural Product Synthesis and Analog Design

The structural motif of this compound is present in or related to various natural products, making it a valuable starting point for their total synthesis and for the creation of novel analogs. mdpi.com

The synthesis of natural product analogs is a key strategy in medicinal chemistry to improve the efficacy and pharmacokinetic properties of a lead compound. nih.govrsc.org By using this compound as a scaffold, researchers can employ strategies like diverted total synthesis (DTS) to create a library of related compounds for biological screening. rsc.org For instance, novel ester derivatives of cinnamic acid have been synthesized and shown to possess cytotoxic properties. nih.gov

Furthermore, the conjugated diene system is a key feature in many complex natural products. mdpi.com Advanced synthetic strategies, such as organocatalytic cascade reactions, can be employed to construct complex molecular architectures from simple precursors like α,β-unsaturated aldehydes, which are structurally related to the core of this compound. mdpi.com The development of retrosynthetic strategies for complex natural products often identifies simple, readily available building blocks, and the phenylpenta-2,4-dienoate structure fits this description for certain targets. youtube.com

Q & A

Q. What are the established synthetic routes for Ethyl 5-phenylpenta-2,4-dienoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of the corresponding carboxylic acid. For example, (2E,4E)-5-phenylpenta-2,4-dienoic acid can be refluxed with ethanol in the presence of HCl to yield the ester . Purification typically involves flash chromatography using pentane/ether (10:1) to achieve >95% purity. Alternative methods include Pd-catalyzed alkenylation or Fe-catalyzed cross-coupling for intermediates, though these may require optimization of catalysts (e.g., Pd or Hay catalysts) and anhydrous conditions . Key factors affecting yield include solvent choice, temperature control, and catalyst efficiency.

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Structural characterization employs:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, SHELXTL software refines crystal structures with R values <0.06 .
  • NMR spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) reveals diagnostic peaks at δ 7.45–7.21 (aromatic protons) and δ 5.93 (diene protons), while 13C^{13}C NMR confirms ester carbonyl signals at δ 167.5 .
  • HRMS : Validates molecular weight (e.g., [M+Na]+^+ at m/z 339.1756) .

Q. What common chemical reactions does this compound undergo, and what are the optimal conditions?

The compound participates in:

  • Cycloadditions : Diels-Alder reactions with electron-deficient dienophiles under thermal or Lewis acid catalysis .
  • Oxidation/Reduction : KMnO4_4 oxidizes the diene to carboxylic acids, while LiAlH4_4 reduces esters to alcohols .
  • Copolymerization : With monomers like styrene, using radical initiators (e.g., AIBN) at 60–80°C .

Advanced Research Questions

Q. How does stereochemistry (E/Z isomerism) influence the reactivity and applications of this compound?

The (2E,4E) configuration creates a planar conjugated diene system, enabling regioselective cycloadditions. Crystal structures show dihedral angles (e.g., 85.73° between phenyl and diene planes) that sterically hinder certain reactions, while computational modeling (using SMILES: CCOC(=O)C=CC=Cc1ccccc1) predicts frontier molecular orbitals for reaction feasibility .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

  • DFT calculations : Optimize geometry using Gaussian at the B3LYP/6-31G* level to analyze HOMO-LUMO gaps (~4.5 eV) and charge distribution .
  • Molecular docking : Assess interactions with enzymes (e.g., lipases for ester hydrolysis) using AutoDock Vina and the compound’s InChIKey (NLKBBWBCWHTRAJ-JMQWPVDRSA-N) .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural analysis?

Cross-validate using:

  • Multi-nuclear NMR : Compare 1H^1H, 13C^{13}C, and DEPT spectra to confirm assignments.
  • TWIN refinement in SHELXL : Address twinning or disorder in X-ray data, ensuring R1_1 <0.05 .
  • Mass spectrometry fragmentation patterns : Match HRMS peaks with theoretical isotopic distributions .

Q. What catalytic systems enhance the efficiency of this compound in asymmetric synthesis?

  • Chiral Pd complexes : Achieve enantioselective allylic alkylation with >90% ee using (R)-BINAP ligands .
  • Organocatalysts : Thiourea catalysts induce Michael additions with diastereomeric ratios up to 10:1 .

Q. What challenges arise in X-ray refinement of this compound derivatives, and how are they mitigated?

Challenges include:

  • Disorder in flexible ester chains : Apply restraints to C-O bond lengths and angles during SHELXL refinement .
  • Weak diffraction for light atoms : Use high-resolution synchrotron data (λ = 0.7 Å) and multipole refinement in Jana2020 .

Q. How can in vitro biological activity studies be designed to evaluate this compound’s enzyme interactions?

  • Kinetic assays : Monitor esterase-mediated hydrolysis via UV-Vis at 240 nm (∆ absorbance for released phenol) .
  • Fluorescence quenching : Titrate with tryptophan-containing enzymes (e.g., acetylcholinesterase) to calculate binding constants (Kd_d) .

Q. What strategies optimize this compound’s incorporation into functional polymers?

  • Radical copolymerization : Use AIBN initiator in toluene at 70°C, varying monomer ratios to tune Tg (50–120°C) .
  • Post-polymerization modification : Thiol-ene "click" reactions with PEG-thiols to enhance hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.